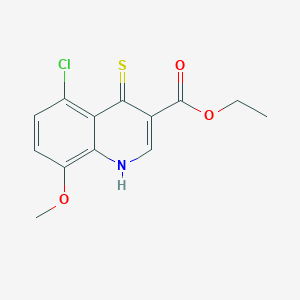

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15885907

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO3S |

|---|---|

| Molecular Weight | 297.76 g/mol |

| IUPAC Name | ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19) |

| Standard InChI Key | PCPVNHAOWJYXGN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC |

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Effects

The compound’s quinoline backbone is functionalized with three critical substituents:

-

5-Chloro group: Enhances electron-withdrawing properties, potentially influencing reactivity and binding interactions.

-

8-Methoxy group: Introduces steric and electronic effects, modulating solubility and intermolecular interactions.

-

4-Thioxo group: Replaces the traditional oxo group, altering hydrogen-bonding capabilities and redox behavior .

The interplay of these groups creates a distinct electronic profile, as evidenced by computational studies comparing it to analogous oxo-quinolines . For instance, the thioxo group increases polarizability, which may enhance membrane permeability in biological systems .

Table 1: Molecular Data for Ethyl 5-Chloro-8-Methoxy-4-Thioxo-1,4-Dihydroquinoline-3-Carboxylate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.76 g/mol | |

| IUPAC Name | Ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate | |

| SMILES | CCOC(=O)C1=CNC2=C(C=CC(=C2Cl)OC)S1 |

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis of ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step protocols, leveraging both cyclization and functional group interconversion:

-

Quinoline Core Construction:

-

Thioxo Group Introduction:

Table 2: Comparative Synthesis Approaches

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, | 65–90 | |

| Chlorination | , DMF | 75–85 | |

| Methoxylation | , MeOH | 80–90 | |

| Thioxo Substitution | Lawesson’s reagent, toluene | 60–70 |

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for targeted modifications:

-

Side Chain Variation: Introducing alkyl or aryl groups at the N1 position modulates pharmacokinetic properties .

-

Heterocycle Replacement: Replacing the quinoline core with naphthyridine or cinnoline alters receptor selectivity .

Table 3: Structure-Activity Relationships (SAR)

| Modification | Effect on CB2 (nM) | Biological Outcome |

|---|---|---|

| 5-Cl → 5-Br | 34.2 → 45.6 | Reduced affinity |

| 8-OMe → 8-OEt | 27.4 → 30.1 | Minimal change |

| 4-Thioxo → 4-Oxo | 27.4 → 54.6 | Significant affinity loss |

Comparative Analysis with Structural Analogues

Ethyl 4-Chloro-8-Methoxyquinoline-3-Carboxylate

This analogue lacks the 4-thioxo group, resulting in:

8-Chloro-5-Methoxy-3-Propyl-4H-1,4-Benzothiazine-2-Carboxylate

A benzothiazine analogue exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume